ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate
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Overview
Description
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butenoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an esterification step to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity, enhancing its ability to cross biological membranes and interact with target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate can be compared with other similar compounds, such as:
Ethyl 3-phenyl-2-butenoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly enhance the compound’s stability, lipophilicity, and biological activity .
Properties
CAS No. |
581812-94-4 |
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Molecular Formula |
C13H13F3O2 |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
ethyl (E)-3-[4-(trifluoromethyl)phenyl]but-2-enoate |
InChI |
InChI=1S/C13H13F3O2/c1-3-18-12(17)8-9(2)10-4-6-11(7-5-10)13(14,15)16/h4-8H,3H2,1-2H3/b9-8+ |
InChI Key |
SBBOWUUUTVPICX-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C1=CC=C(C=C1)C(F)(F)F |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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